
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinophenyl group attached to a trimethylpyridinium core, paired with a perchlorate anion. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-trimethylpyridine with an appropriate anilinophenyl derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the anilinophenyl group is introduced to the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the anilinophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Anilinophenylacetic Acid: Shares the anilinophenyl group but differs in the core structure.
2-Phenylaminopyridine: Similar pyridine core but with different substituents.
2-Anilinopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its trimethylpyridinium core and perchlorate anion contribute to its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
90018-24-9 |
|---|---|
Molecular Formula |
C20H21ClN2O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-phenyl-2-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate |
InChI |
InChI=1S/C20H21N2.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-12-8-7-11-19(20)21-18-9-5-4-6-10-18;2-1(3,4)5/h4-14,21H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CKOLHWANQDEOLL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2NC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



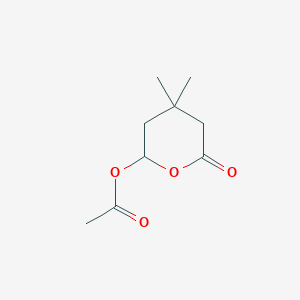
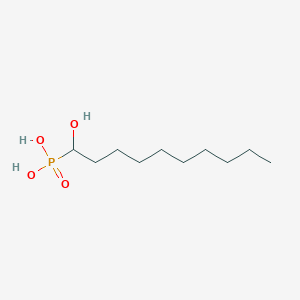
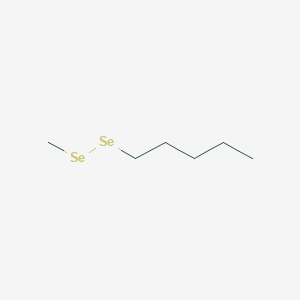

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
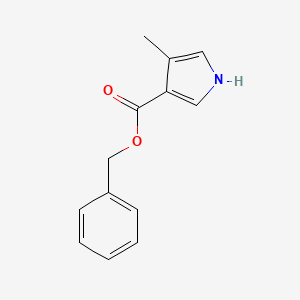
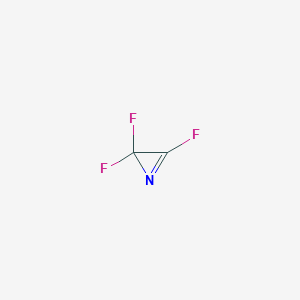
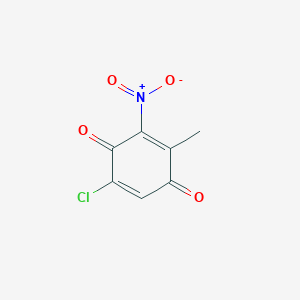
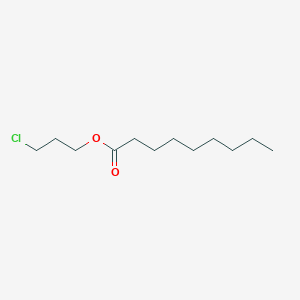
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
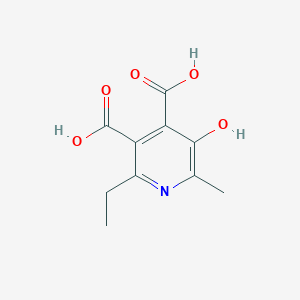
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
